CID 71650406
Description
Based on general PubChem conventions, CID entries typically include molecular structure, physicochemical properties (e.g., molecular weight, solubility, logP), and biological or industrial applications.
Properties
Molecular Formula |
C6H5FKS |
|---|---|
Molecular Weight |
167.27 g/mol |
InChI |
InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H; |
InChI Key |
SBNCRXVTLLFERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S.[K] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71650406 involves specific synthetic routes and reaction conditions. One of the methods includes the use of high-purity reagents and controlled reaction environments to ensure the desired product’s purity and yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
CID 71650406 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs .
Scientific Research Applications
CID 71650406 has numerous scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may serve as a probe to study biological pathways and mechanisms. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71650406 involves its interaction with specific molecular targets and pathways. It may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on CID 71650406 is absent, methodological frameworks from the evidence illustrate how structural, functional, and pharmacological comparisons are typically conducted for analogous compounds. Below is a generalized analysis using examples from related studies:
Structural Comparison
Structural analogs are often compared using 2D/3D overlays and functional group analysis. For example:
- Oscillatoxin derivatives (CIDs 101283546, 185389) share a polyketide backbone but differ in methyl or hydroxyl substitutions, influencing their toxicity and binding affinity .

- Betulin-derived inhibitors (CIDs 72326, 64971) exhibit structural variations in side chains that correlate with their inhibitory potency against sterol transporters .

Hypothetical Application to this compound:
If this compound belongs to a class like boronic acids (e.g., CID 53216313 in ), its reactivity and stability could be compared based on substituents (e.g., halogen vs. alkyl groups).
Physicochemical Properties
Key parameters include logP, solubility, and molecular polarity. For instance:
| Compound (CID) | Molecular Weight | logP | Solubility (mg/mL) | GI Absorption |
|---|---|---|---|---|
| CID 53216313 | 235.27 | 2.15 | 0.24 | High |
| TC (CID 6675) | 515.57 | -1.82 | 10.2 | Low |
| Ginkgolic Acid (CID 5469634) | 346.47 | 6.32 | 0.001 | Moderate |
Hypothetical Data for this compound: If it shares similarities with CID 53216313, its logP (~2.0–3.0) and moderate solubility might suggest utility in drug delivery or catalysis.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 71650406?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population: Specific biological systems or chemical interactions involving this compound.
- Intervention: Experimental treatments or conditions applied.
- Comparison: Baseline or control groups (e.g., untreated samples).
- Outcome: Measurable effects (e.g., binding affinity, metabolic pathways).
Test the question for clarity and feasibility using pilot studies or literature gaps analysis .
Q. What systematic approaches ensure a rigorous literature review for this compound?
- Methodological Answer :
Use databases like PubMed, SciFinder, or Reaxys to retrieve primary sources (original studies) and secondary sources (reviews).
Apply Boolean operators (AND/OR/NOT) to refine searches (e.g., "this compound AND pharmacokinetics").
Critically evaluate sources for credibility, focusing on peer-reviewed journals and avoiding unreliable platforms .
Q. How to design experiments for this compound with statistical validity?
- Methodological Answer :
- Define independent variables (e.g., dosage, temperature) and dependent variables (e.g., reaction yield, toxicity).
- Include controls (positive/negative) and calculate sample size using power analysis to minimize Type I/II errors.
- Document protocols in detail (e.g., reagent purity, instrumentation settings) to enable replication .
Q. What are best practices for data collection and validation in this compound studies?
- Methodological Answer :
- Primary data : Use validated instruments (e.g., HPLC, NMR) and calibrate equipment regularly.
- Secondary data : Cross-verify public datasets (e.g., ChEMBL, PubChem) for consistency.
- Implement triangulation (multiple methods, e.g., spectroscopic and computational analyses) to confirm findings .
Advanced Research Questions
Q. How to analyze contradictory data in this compound studies?
- Methodological Answer :
Conduct root-cause analysis (e.g., check reagent batches, environmental conditions).
Replicate experiments under identical protocols.
Apply statistical tests (e.g., ANOVA, chi-square) to identify outliers or systematic errors.
Use mixed-methods approaches (e.g., combining quantitative assays with qualitative observations) to contextualize discrepancies .
Q. How to optimize experimental design for reproducibility in this compound research?
- Methodological Answer :
- Pre-register protocols on platforms like Open Science Framework.
- Share raw data and code repositories (e.g., GitHub, Zenodo) for transparency.
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management.
- Include negative controls and blind testing to reduce bias .
Q. What strategies integrate mixed-methods approaches in this compound research?
- Methodological Answer :
- Sequential design : First collect quantitative data (e.g., kinetic studies), then use qualitative methods (e.g., researcher interviews) to interpret anomalies.
- Convergent design : Analyze quantitative (e.g., spectral data) and qualitative (e.g., lab notes) datasets independently, then merge results for holistic insights.
- Use software like NVivo or R for triangulation .
Q. How to conduct longitudinal studies on this compound’s effects?
- Methodological Answer :
- Define time intervals (e.g., weekly sampling over 6 months) to track changes.
- Use cohort tracking (e.g., cell cultures or animal models) with standardized conditions.
- Mitigate attrition by freezing intermediate samples or using backup replicates.
- Apply survival analysis or time-series modeling to interpret temporal trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


